molecular formula C16H14F3NO2S B14206325 4-Methyl-N-[2-(3,3,3-trifluoroprop-1-en-2-yl)phenyl]benzene-1-sulfonamide CAS No. 803683-88-7

4-Methyl-N-[2-(3,3,3-trifluoroprop-1-en-2-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B14206325
CAS No.: 803683-88-7
M. Wt: 341.3 g/mol
InChI Key: QBJCJSAUJQNMDN-UHFFFAOYSA-N
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Description

4-Methyl-N-[2-(3,3,3-trifluoroprop-1-en-2-yl)phenyl]benzene-1-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a trifluoropropenyl group and a methyl group. The presence of the trifluoropropenyl group imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[2-(3,3,3-trifluoroprop-1-en-2-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(3,3,3-trifluoroprop-1-en-2-yl)aniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified using column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[2-(3,3,3-trifluoroprop-1-en-2-yl)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-N-[2-(3,3,3-trifluoroprop-1-en-2-yl)phenyl]benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Methyl-N-[2-(3,3,3-trifluoroprop-1-en-2-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The trifluoropropenyl group may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the trifluoropropenyl group and the sulfonamide group in 4-Methyl-N-[2-(3,3,3-trifluoroprop-1-en-2-yl)phenyl]benzene-1-sulfonamide imparts distinct chemical and biological properties.

Properties

CAS No.

803683-88-7

Molecular Formula

C16H14F3NO2S

Molecular Weight

341.3 g/mol

IUPAC Name

4-methyl-N-[2-(3,3,3-trifluoroprop-1-en-2-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C16H14F3NO2S/c1-11-7-9-13(10-8-11)23(21,22)20-15-6-4-3-5-14(15)12(2)16(17,18)19/h3-10,20H,2H2,1H3

InChI Key

QBJCJSAUJQNMDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=C)C(F)(F)F

Origin of Product

United States

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